Phenyl [1,1'-biphenyl]-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H14O2 |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
phenyl 4-phenylbenzoate |
InChI |
InChI=1S/C19H14O2/c20-19(21-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H |
InChI Key |
MNWYTUTWNYTFHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Structural Context Within Biphenyl Esters and Carboxylates
Phenyl [1,1'-biphenyl]-4-carboxylate is chemically identified by the molecular formula C₁₉H₁₄O₂. elsevierpure.com Its structure is characterized by a phenyl group ester-linked to a biphenyl-4-carboxylic acid moiety. This places it within the broader chemical classes of biphenyl (B1667301) esters and carboxylates, which are known for their rigid and planar molecular shapes.
The core of the molecule is the biphenyl group, which consists of two benzene (B151609) rings linked by a single bond. Rotation around this bond is sterically hindered, which can lead to atropisomerism in substituted biphenyls, a phenomenon where isomers can be isolated due to restricted rotation. nih.gov The carboxylate group (-COO-) acts as a bridge, connecting the biphenyl unit to a terminal phenyl ring. This ester linkage introduces polarity and influences the molecule's electronic and physical properties.
The structural relationship with its parent acid, [1,1'-biphenyl]-4-carboxylic acid (also known as 4-phenylbenzoic acid), is fundamental. rsc.orgnist.gov This acid is a common precursor in the synthesis of various biphenyl derivatives and its properties are well-documented. rsc.orgnist.gov The esterification with phenol (B47542) to form this compound alters the molecule's properties, such as its melting point and solubility, and introduces new potential for applications, particularly in materials science.
| Property | Value |
| Molecular Formula | C₁₉H₁₄O₂ |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 765816 |
Academic Significance and Research Landscape
The academic significance of Phenyl [1,1'-biphenyl]-4-carboxylate and its analogues lies predominantly in the field of materials science, particularly in the research and development of liquid crystals. elsevierpure.comresearchgate.net The rigid, rod-like structure of these molecules is a key prerequisite for the formation of mesophases, the state of matter between a conventional liquid and a solid crystal.
Research has shown that biphenyl (B1667301) esters and carboxylates are crucial components in many liquid crystal displays (LCDs). tandfonline.com The specific properties of these compounds, such as their dielectric anisotropy and optical birefringence, can be fine-tuned by modifying the terminal groups and the central biphenyl core. For instance, the introduction of lateral substituents, such as halogens, can significantly alter the mesomorphic properties, including the transition temperatures between different liquid crystalline phases (e.g., nematic, smectic). researchgate.net
Studies on homologous series of 4'-n-alkoxyphenyl biphenyl-4-carboxylates have demonstrated that the length of the alkoxy chain has a profound effect on the type of mesophase formed and the temperature range over which it is stable. tandfonline.com While direct and extensive research focusing solely on this compound is not widely published, its structural motif is a recurring theme in the design of new liquid crystalline materials. elsevierpure.comtandfonline.com The investigation of such compounds contributes to a deeper understanding of structure-property relationships in liquid crystals, which is essential for the development of advanced display technologies and other electro-optic applications.
Historical Development of 1,1 Biphenyl 4 Carboxylate Chemistry
Esterification Reactions for this compound Formation
The final step in the synthesis of this compound is typically the formation of the ester bond between 4-phenylbenzoic acid and phenol. This can be achieved through several esterification protocols.
Direct Esterification Protocols
Direct esterification, such as the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. While a fundamental method, the direct esterification of 4-phenylbenzoic acid with phenol is generally slow. mdpi.com Phenols are less nucleophilic than aliphatic alcohols, which can lead to lower yields and require more forcing conditions. diva-portal.org To drive the equilibrium towards the product, methods to remove water, a byproduct of the reaction, are often necessary. diva-portal.org The use of a solid-supported catalyst, such as SiO₂-SO₃H, has been shown to be effective for the esterification of various carboxylic acids with phenol under both conventional heating and microwave irradiation, with the latter often providing higher yields in shorter reaction times. youtube.com
Coupling Agent-Mediated Esterification (e.g., DCC-DMAP)
To overcome the limitations of direct esterification, coupling agents are frequently employed to activate the carboxylic acid. The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). acs.orgnih.gov This method is particularly advantageous for reactions involving sterically hindered substrates or sensitive functional groups. acs.orgnih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. acs.org DMAP then acts as an acyl transfer agent, forming an even more reactive acylpyridinium salt, which is readily attacked by the phenol to form the desired ester, this compound. acs.org This method typically results in high yields, with reports of 95-99% for the esterification of benzoic acid with phenol under similar conditions. organic-chemistry.org The formation of a dicyclohexylurea (DCU) byproduct, which is insoluble in most common organic solvents, facilitates its removal by simple filtration. nih.gov
Table 1: Comparison of Esterification Methods for this compound
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Direct Esterification | 4-Phenylbenzoic acid, Phenol, Acid Catalyst (e.g., H₂SO₄, SiO₂-SO₃H) | High temperature, water removal | Simple reagents | Slow reaction, harsh conditions, equilibrium limited |
| Steglich Esterification | 4-Phenylbenzoic acid, Phenol, DCC, DMAP | Room temperature, anhydrous solvent (e.g., CH₂Cl₂) | High yields, mild conditions, suitable for sensitive substrates | Stoichiometric amount of coupling agent required, byproduct removal |
Construction of the [1,1'-Biphenyl] Moiety
A crucial aspect of synthesizing this compound is the construction of the biphenyl core of the precursor, 4-phenylbenzoic acid. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.
Transition Metal-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. ias.ac.in This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. ias.ac.in For the synthesis of 4-phenylbenzoic acid, a common approach is the coupling of 4-bromobenzoic acid with phenylboronic acid. thieme-connect.debeilstein-journals.org
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. ias.ac.in A base is required to facilitate the transmetalation step. ias.ac.in A variety of palladium catalysts, ligands, bases, and solvent systems have been developed to optimize the reaction for different substrates. nih.govlibretexts.org Notably, advancements have led to the development of "green" Suzuki-Miyaura coupling protocols that can be performed in water, reducing the reliance on volatile and toxic organic solvents. thieme-connect.de
Table 2: Representative Conditions for Suzuki-Miyaura Coupling to Synthesize 4-Phenylbenzoic Acid
| Aryl Halide | Organoboron | Catalyst | Base | Solvent | Temperature | Yield |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd/C | K₂CO₃ | Water/Ethanol | Room Temp | High |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂/PMOs | K₂CO₃ | Toluene | 110 °C | Not specified |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | Reflux | 64% |
The Heck reaction, another powerful palladium-catalyzed cross-coupling method, typically involves the reaction of an unsaturated halide with an alkene in the presence of a base. nih.gov While the classic Heck reaction forms a substituted alkene, variations of this reaction can be applied to the synthesis of biphenyl structures. The Mizoroki-Heck reaction, for instance, is a key method for C-C bond formation. nih.gov
In the context of synthesizing the biphenyl core of this compound, a Heck-type reaction could be envisioned between an aryl halide and an aromatic ring. This direct arylation approach, however, can be challenging. More commonly, the Heck reaction is employed to couple an aryl halide with an alkene, which can then be further transformed to the desired biphenyl structure. For example, an aryl halide can be coupled with a cyclohexene (B86901) derivative, followed by aromatization. The reaction is tolerant of a wide range of functional groups, a significant advantage in multistep syntheses. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in the Heck reaction. While a direct Heck coupling of a halo-benzoic acid with benzene (B151609) to form 4-phenylbenzoic acid is less common, the principles of the Heck reaction are fundamental to the broader field of palladium-catalyzed cross-coupling reactions that enable such syntheses.
Synthesis of Key Precursors and Analogues of [1,1'-Biphenyl]-4-carboxylate
The synthesis of [1,1'-biphenyl]-4-carboxylic acid is a critical step in the production of this compound. Several synthetic routes are available for its preparation, with palladium-catalyzed cross-coupling reactions being particularly prominent.
One of the most common methods is the Suzuki-Miyaura cross-coupling reaction. This involves the coupling of a 4-halobenzoic acid derivative (or its ester) with phenylboronic acid, or alternatively, the coupling of a boronic acid derivative of benzoic acid with a halobenzene. For example, 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid has been synthesized by coupling 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (B1280377) with 4-carboxyphenylboronic acid using a Pd/C catalyst. acs.orgacs.org This approach highlights the utility of using a heterogeneous catalyst which can simplify product purification. acs.orgacs.org
Another example of a Suzuki coupling is the synthesis of 4-biphenylcarboxaldehyde, which can be subsequently oxidized to the carboxylic acid. This was achieved by coupling 4-bromobenzaldehyde (B125591) with phenylboronic acid in the presence of palladium acetate (B1210297) and triphenylphosphine. orgsyn.org
The synthesis of substituted biphenyl-4-carboxylic acids has also been extensively explored, often employing Suzuki coupling methodologies to introduce various functional groups onto the biphenyl scaffold. researchgate.netrsc.org
Beyond cross-coupling, other methods such as the oxidation of 4-acetylbiphenyl, which can be prepared via Friedel-Crafts acylation of biphenyl, also provide a viable route to [1,1'-biphenyl]-4-carboxylic acid.
The synthesis of substituted biphenyls is essential for producing a diverse range of analogues of this compound, allowing for the fine-tuning of its chemical and physical properties. The primary methods for accessing these substituted biphenyls are transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a widely employed and versatile method for synthesizing substituted biphenyls. rsc.org It involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. chemistry-online.com This reaction is known for its mild conditions and high tolerance for a variety of functional groups. chemistry-online.com For instance, 4-phenylphenol, a key precursor for certain biphenyl esters, can be synthesized by the Suzuki coupling of phenylboronic acid with 4-iodophenol (B32979) or 4-bromophenol. chemistry-online.comchemicalbook.comwikipedia.orgresearchgate.net The reaction is typically carried out in an aqueous medium with a palladium-on-carbon catalyst and a base like potassium carbonate. chemistry-online.comchemicalbook.comwikipedia.org
The Ullmann reaction offers a classical approach, typically involving the copper-catalyzed coupling of aryl halides. nih.govresearchgate.net While traditional Ullmann conditions are often harsh, modern variations have improved its applicability for synthesizing complex and sterically hindered biphenyls. nih.gov
Libraries of substituted biphenyls can be generated using a combination of solution-phase and solid-phase synthesis techniques. One such approach involves the Stille coupling of stannylated aryl ethers with differentially protected aryl iodides on a solid support, followed by further functionalization. lookchem.com
The choice of synthetic route to a particular substituted biphenyl depends on the desired substitution pattern and the availability of starting materials. The functional groups on the substituted biphenyl can then be utilized for esterification with a corresponding phenol or carboxylic acid to generate the final this compound analogue.
Table 3: Examples of Synthetic Routes to Substituted Biphenyls
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst | Product | Reference |
| Suzuki | 4-Iodophenol | Phenylboronic acid | Pd on Carbon | 4-Phenylphenol | chemistry-online.comchemicalbook.comwikipedia.org |
| Suzuki | 4-Bromophenol | Phenyl boronic acid | Pd-catalyst on glass carrier | 4-Phenylphenol | researchgate.net |
| Stille | Aryl iodide (on solid support) | Stannylated aryl ether | Tetrakis(triphenylphosphine)palladium(0) | Substituted biphenyl library | lookchem.com |
Reactivity of the Ester Linkage
The ester group in this compound is a primary site for nucleophilic attack, leading to the cleavage of the acyl-oxygen bond. This reactivity is fundamental to the compound's role as a synthon and its behavior in various chemical environments.
The hydrolysis of this compound to [1,1'-biphenyl]-4-carboxylic acid and phenol can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org This activation facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. chemistrysteps.comlibretexts.org Subsequent proton transfer and elimination of phenol regenerates the acid catalyst and yields [1,1'-biphenyl]-4-carboxylic acid. chemistrysteps.com The entire process is a series of equilibrium steps. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.comyoutube.com The departure of the phenoxide leaving group results in the formation of [1,1'-biphenyl]-4-carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, and the phenoxide ion is protonated by the solvent to yield phenol. chemistrysteps.com This final deprotonation step is essentially irreversible, driving the reaction to completion. chemistrysteps.com The rates of hydrolysis for substituted phenyl esters, such as phenyl N-phenylcarbamates, have been shown to be dependent on the pH of the solution. rsc.org
| Condition | Catalyst | Key Intermediate | Products |
| Acidic | H₃O⁺ | Protonated Carbonyl | [1,1'-Biphenyl]-4-carboxylic acid, Phenol |
| Basic | OH⁻ | Tetrahedral Alkoxide | [1,1'-Biphenyl]-4-carboxylate, Phenol |
Transformations on the Biphenyl Core and Phenyl Ester Moiety
The biphenyl and phenyl portions of the molecule are susceptible to a range of transformations, most notably electrophilic aromatic substitution. The nature and position of substituents on these rings can significantly influence the outcome of these reactions.
Electrophilic aromatic substitution (EAS) on the biphenyl system of this compound is a key method for introducing new functional groups. The general mechanism involves the attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. libretexts.org The directing effects of the substituents on the rings play a crucial role in determining the position of substitution.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic rings is a common EAS reaction. For instance, the nitration of biphenyl sulfonic acids can yield 4'-nitro-4-biphenylcarboxylic acids. google.com The reaction of benzene with nitric and sulfuric acids produces nitrobenzene. youtube.com The nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile. libretexts.org The ester group is a deactivating, meta-directing group for the phenyl ester ring, while the phenyl group on the biphenyl moiety is an activating, ortho-, para-directing group. Therefore, nitration is expected to occur primarily at the ortho and para positions of the unsubstituted phenyl ring of the biphenyl core.
Halogenation: The introduction of a halogen, such as bromine or chlorine, can also be achieved through EAS. The reaction of a carboxylic acid with bromine in the presence of phosphorus tribromide leads to the formation of an alpha-bromo acyl bromide, which can then be converted back to the α-bromo carboxylic acid. youtube.com The halogenation of the aromatic rings of this compound would typically require a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to generate a more potent electrophile. masterorganicchemistry.com The position of halogenation would be influenced by the directing effects of the existing substituents in a similar manner to nitration. Studies on the bromination of hexahydroxybiphenyl derivatives have shown that the position of the incoming bromine atom can be determined using spectroscopic methods. google.com
| Reaction | Reagents | Electrophile | Typical Substitution Position |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho, para to the phenyl group on the biphenyl core |
| Bromination | Br₂, FeBr₃ | Br⁺ | ortho, para to the phenyl group on the biphenyl core |
| Chlorination | Cl₂, AlCl₃ | Cl⁺ | ortho, para to the phenyl group on the biphenyl core |
Nitro-substituted derivatives of this compound can be readily reduced to the corresponding amino compounds. This transformation is significant as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common method. masterorganicchemistry.comwikipedia.org Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), are also effective. masterorganicchemistry.com For example, p-nitrobenzoic acid can be reduced to p-aminobenzoic acid. google.com It is also possible to selectively reduce a nitro group in the presence of other reducible functional groups, such as a carboxylic acid, by choosing the appropriate reducing agent and conditions. researchgate.net For instance, sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄ has been used for the reduction of nitroaromatic compounds to their corresponding amines. jsynthchem.com
| Reducing Agent | Conditions | Product |
| H₂, Pd/C | Catalytic Hydrogenation | Amino-substituted analogue |
| Fe, HCl | Metal in Acid | Amino-substituted analogue |
| Sn, HCl | Metal in Acid | Amino-substituted analogue |
| Zn, HCl | Metal in Acid | Amino-substituted analogue |
| NaBH₄/Ni(PPh₃)₄ | Room Temperature | Amino-substituted analogue |
Hydroxyl-substituted analogues of this compound can undergo oxidation reactions. The specific products formed depend on the oxidizing agent and the position of the hydroxyl group. For example, primary alcohols can be oxidized to carboxylic acids using reagents like potassium permanganate (B83412) or chromic acid (Jones reagent). pharmacy180.com The oxidation of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid has been studied, highlighting the reactivity of the hydroxyl group. nih.govsigmaaldrich.com The oxidation of phenyl derivatives of fatty acids has also been investigated. nih.gov In some cases, the aromatic ring itself can be oxidized. pharmacy180.com Biocatalytic oxidation of aromatic hydroxy derivatives using enzymes like peroxidases has also been explored. elaba.lt
Catalytic Activation and Functionalization
Modern catalytic methods offer powerful tools for the functionalization of this compound systems, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the synthesis of biaryl compounds. sigmaaldrich.comnih.gov These reactions typically involve the coupling of an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. uwindsor.ca This methodology could be applied to halogenated derivatives of this compound to introduce further aryl or alkyl substituents.
Furthermore, direct C-H activation has emerged as a powerful strategy for the derivatization of carboxylic acids. rsc.org Palladium-catalyzed C-H activation can be used to functionalize the ortho-position of benzoic acids. nih.gov This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to a variety of substituted biphenyl compounds. For example, the ortho-C-H coupling of benzoic acids with aryltrifluoroborates has been achieved using oxygen or air as the oxidant. nih.gov
Palladium-Catalyzed Direct Arylation
Palladium-catalyzed direct arylation represents a powerful and atom-economical method for the formation of C-C bonds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.net This approach involves the activation of a C-H bond and its subsequent coupling with an aryl halide or pseudohalide. In the context of this compound systems, the ester group can influence the regioselectivity of the arylation, although specific studies on the direct arylation of the parent phenyl ester are not extensively documented. However, research on related biphenyl systems provides valuable insights into the potential reactivity.
The general mechanism for palladium-catalyzed direct arylation often involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The reaction is typically facilitated by a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a ligand and a base. While phosphine (B1218219) ligands are common, ligand-free conditions have also been reported to be effective in certain cases. nih.govresearchgate.net
Research on the direct C-H arylation of related biphenyl compounds, such as 2-phenylpyridine, demonstrates the feasibility of these transformations. nih.gov For instance, the arylation of benzophospholes with aryl halides has been achieved using a palladium catalyst, proceeding well even without a phosphine ligand for aryl iodides and bromides. nih.gov These findings suggest that the biphenyl core of this compound is susceptible to direct arylation, likely at positions ortho to the biphenyl linkage or the ester group, depending on the directing effects and steric hindrance.
Table 1: Representative Conditions for Palladium-Catalyzed Direct Arylation of Related Aromatic Systems
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | DMA | 120 | nih.gov |
| Pd(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | nih.gov |
| Pd(OAc)₂ | DavePhos | K₃PO₄ | Dioxane | 100 | nih.gov |
Note: This table presents general conditions for the direct arylation of related aromatic compounds and serves as a predictive model for the reactivity of this compound.
Nickel-Catalyzed C(acyl)–O and C(aryl)–C Bond Activation and Decarbonylation
Nickel catalysis has emerged as a powerful tool for the activation of otherwise inert chemical bonds, including the C(acyl)–O and C(aryl)–C bonds in esters. These transformations often proceed via decarbonylative pathways, where a carbonyl group is extruded from the molecule.
The nickel-catalyzed activation of the acyl C-O bond in esters, followed by cross-coupling, provides a novel method for the formation of new C-C bonds. nih.gov This process typically involves the oxidative addition of the C(acyl)–O bond to a low-valent nickel species. Subsequent decarbonylation leads to an arylnickel intermediate, which can then participate in a cross-coupling reaction with a suitable partner, such as an organoboron reagent. While specific studies on this compound are limited, research on other aryl esters demonstrates the feasibility of this approach. For example, nickel-catalyzed decarbonylative thioetherification of aryl thioesters has been reported, showcasing the potential for C-S bond formation through a similar activation mechanism. rsc.org
Furthermore, nickel catalysis can facilitate four-component carbonylations, demonstrating the versatility of this metal in constructing complex molecular architectures. nih.gov These reactions highlight the potential for incorporating a carbonyl group from an external source (such as CO gas) while coupling multiple components, a strategy that could be adapted for the functionalization of biphenyl systems. nih.gov
Table 2: Nickel-Catalyzed Decarbonylative Coupling Reactions of Aryl Esters
| Nickel Catalyst | Ligand | Additive | Reaction Type | Reference |
| Ni(cod)₂ | SIPr | - | Amidation | nih.gov |
| NiCl₂(PCy₃)₂ | PCy₃ | - | Thioetherification | rsc.org |
| Ni(OAc)₂ | dcypt | Zn | Cross-coupling | nih.gov |
Note: This table illustrates the types of decarbonylative couplings achieved with nickel catalysis on various aryl esters, suggesting potential reaction pathways for this compound.
Copper-Catalyzed Reactions
Copper-catalyzed reactions, particularly cross-coupling reactions, offer a cost-effective and often complementary alternative to palladium- and nickel-based systems. acs.orgresearchgate.net The Ullmann condensation, a classical copper-mediated reaction, has been widely used for the formation of C-O, C-N, and C-S bonds. acs.org Modern advancements have led to the development of milder and more versatile copper-catalyzed cross-coupling protocols.
In the context of this compound, copper catalysis could be employed for various transformations. For instance, copper-catalyzed C-P bond formation has been demonstrated, providing a route to organophosphorus compounds. rsc.org Additionally, copper-catalyzed cross-coupling of carboxylic acids has been shown to be an effective method for the synthesis of amides and other derivatives. rsc.org While direct examples with the title compound are scarce, the general reactivity of carboxylic acid derivatives in copper-catalyzed systems suggests that this compound could serve as a substrate in similar transformations.
The choice of ligand is often crucial in copper-catalyzed reactions, with diamines, amino acids, and N-heterocyclic carbenes being commonly employed to facilitate the catalytic cycle. researchgate.net The reaction conditions, including the base and solvent, also play a significant role in determining the efficiency and selectivity of the transformation. acs.org
Derivative Synthesis and Functionalization Strategies
The synthesis of derivatives from this compound can be achieved through various functionalization strategies, primarily targeting the ester group and the aromatic rings. The biphenyl-4-carboxylic acid moiety is a common scaffold in medicinal chemistry, and its derivatives have been explored for various biological activities. nih.gov
One common approach involves the hydrolysis of the ester to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups. For example, the carboxylic acid can be transformed into amides, other esters, or used in further coupling reactions. The synthesis of 1-phenylimidazole-4-carboxylic acid derivatives as xanthine (B1682287) oxidoreductase inhibitors illustrates the importance of this scaffold in drug design. nih.gov
Furthermore, the aromatic rings of the biphenyl core can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, providing access to a diverse array of substituted biphenyl derivatives. rsc.org The directing effects of the existing substituents will govern the regioselectivity of these reactions.
Table 3: Common Functionalization Reactions of Biphenyl Carboxylic Acid Systems
| Reagents | Product Type | Reaction Type | Reference |
| SOCl₂, Amine | Amide | Acyl Substitution | nih.gov |
| HNO₃, H₂SO₄ | Nitro-biphenyl | Electrophilic Aromatic Substitution | rsc.org |
| Br₂, FeBr₃ | Bromo-biphenyl | Electrophilic Aromatic Substitution | rsc.org |
| RCOCl, AlCl₃ | Acyl-biphenyl | Friedel-Crafts Acylation | rsc.org |
Note: This table outlines general functionalization strategies applicable to the biphenyl carboxylic acid core, which can be derived from this compound.
Advanced Characterization and Analytical Methodologies for 1,1 Biphenyl 4 Carboxylate Esters
Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis is a cornerstone in the structural determination of organic compounds. For Phenyl [1,1'-biphenyl]-4-carboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a detailed picture of its molecular framework.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically δ 7.0-8.5 ppm).
The protons on the phenyl ester ring will likely appear as a complex multiplet between δ 7.2 and 7.5 ppm.
The protons on the biphenyl (B1667301) moiety will show distinct patterns. The protons ortho to the ester linkage are expected to be the most deshielded, appearing at the downfield end of the aromatic region (around δ 8.2 ppm) as a doublet.
The other biphenyl protons will resonate as multiplets in the range of δ 7.4 to 7.8 ppm.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.
The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-167 ppm. rsc.org
The aromatic carbons will appear in the typical range of δ 120-150 ppm. The carbon atom of the phenyl ester group attached to the oxygen will be found around δ 150-155 ppm, while the other carbons of this ring will be in the δ 121-130 ppm region.
For the biphenyl group, the carbon attached to the carbonyl group will be deshielded, and the quaternary carbons of the biphenyl linkage will also have characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ (Predicted values based on data from analogous compounds)
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Ester Carbonyl (C=O) | - | ~166.0 |
| Biphenyl Protons (ortho to C=O) | ~8.2 (d) | ~130.0 |
| Biphenyl Protons (meta to C=O) | ~7.7 (d) | ~127.5 |
| Terminal Phenyl Protons | ~7.4-7.6 (m) | ~128.0-129.0 |
| Phenyl Ester Protons | ~7.2-7.5 (m) | ~121.0-130.0 |
| Biphenyl Quaternary Carbons | - | ~140.0, ~146.0 |
| Phenyl Ester Quaternary Carbon (C-O) | - | ~151.0 |
To unambiguously assign the proton and carbon signals, advanced 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the same phenyl ring, helping to trace the connectivity within the aromatic systems.
TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a spin system, which would be particularly useful for identifying all the protons belonging to each individual phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons bearing protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the connectivity between different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation between the protons ortho to the ester group and the carbonyl carbon, confirming the ester linkage. It would also help to confirm the connectivity between the two phenyl rings of the biphenyl moiety.
Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. The molecular formula of this compound is C₁₉H₁₄O₂, with a calculated molecular weight of approximately 274.31 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 274. The fragmentation pattern of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, the major fragmentation pathways would likely include:
Loss of the phenoxy radical (˙OPh, 93 u) to give the biphenylcarbonyl cation at m/z 181. This is often a prominent peak for phenyl esters.
Loss of the phenyl radical (˙Ph, 77 u) is also possible.
Further fragmentation of the biphenylcarbonyl cation (m/z 181) would lead to the biphenyl cation at m/z 153 upon loss of carbon monoxide (CO).
The phenyl cation at m/z 77 would also be an expected fragment.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Structure |
|---|---|---|
| 274 | Molecular Ion [M]⁺˙ | [C₁₉H₁₄O₂]⁺˙ |
| 181 | [M - OPh]⁺ | [C₁₃H₉O]⁺ |
| 153 | [C₁₂H₉]⁺ | [C₁₂H₉]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
C=O Stretch: The most prominent feature will be the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). For aromatic esters, this peak typically appears in the region of 1730-1715 cm⁻¹.
C-O Stretch: Two C-O stretching vibrations are expected for the ester group. The C-O stretch of the carbonyl side (C-C(=O)-O) will appear around 1300-1200 cm⁻¹, while the O-C stretch of the phenyl ester (O-Ph) will be in the 1200-1050 cm⁻¹ region. nih.gov
Aromatic C-H Stretch: Aromatic C-H stretching vibrations will be observed as a group of weak to moderate bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz
Aromatic C=C Bending: The in-plane and out-of-plane bending vibrations of the aromatic rings will give rise to a series of absorptions in the fingerprint region (below 1600 cm⁻¹). Specifically, bands in the 1600-1450 cm⁻¹ range are characteristic of aromatic C=C stretching.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Ester C=O Stretch | 1730 - 1715 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Ester C-O Stretch | 1300 - 1050 | Strong |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |
The extended π-conjugated system of this compound, encompassing two phenyl rings and a carbonyl group, suggests that it will absorb light in the ultraviolet region of the electromagnetic spectrum.
UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* electronic transitions. The biphenyl chromophore itself typically exhibits a strong absorption band around 250 nm. nist.gov The presence of the carboxylate group and the additional phenyl ring will likely cause a red shift (bathochromic shift) in the absorption maximum (λ_max) compared to unsubstituted biphenyl. The exact position of λ_max would depend on the solvent used.
Fluorescence Spectroscopy: Many biphenyl derivatives are known to be fluorescent. It is plausible that this compound would also exhibit fluorescence upon excitation at its absorption maximum. The fluorescence emission spectrum would provide information about the excited state properties of the molecule. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, would be a key parameter to determine. The quantum yield of fluorescence would quantify the efficiency of the emission process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of crystalline solids. For [1,1'-biphenyl]-4-carboxylate esters, it provides invaluable insights into the molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.
Although the crystallization of many organic molecules can be challenging, single-crystal X-ray diffraction (SC-XRD) has been successfully applied to several esters and derivatives of the [1,1'-biphenyl]-4-carboxylic acid scaffold. nih.gov These studies allow for unambiguous structural solution and refinement with atomic precision. nih.gov The data obtained from SC-XRD, including unit cell dimensions, space group, and the position of each atom, form the basis for detailed conformational and packing analysis.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate | Monoclinic | P21/n | iucr.org |
| (Hbcbpy)(BF4) [1,1'-Bis(carboxymethyl)-4,4'-bipyridinium tetrafluoroborate] | Monoclinic | P21/n | nih.gov |
| 5-{[4′-(((Pentyl)oxy)-4-biphenylyl)carbonyl]oxy}-1-pentyne (Crystal Form I) | Monoclinic | P112/m | researchgate.net |
| 5-{[4′-(((Pentyl)oxy)-4-biphenylyl)carbonyl]oxy}-1-pentyne (Crystal Form II) | Monoclinic | P112 | researchgate.net |
The conformation of biphenyl derivatives is largely defined by two key rotational parameters: the dihedral angle between the two phenyl rings of the biphenyl unit and the torsion angles associated with the ester linkage. In the gas phase, unsubstituted biphenyl exhibits a dihedral (twist) angle of approximately 44° due to a balance between conjugative effects favoring planarity and steric hindrance between ortho-hydrogen atoms. acs.orgutah.edu However, in the solid state, this angle is highly sensitive to crystal packing forces and the nature of substituents. acs.org
Analysis of crystal structures of [1,1'-biphenyl]-4-carboxylate esters reveals a range of these angles. For example, in methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, the dihedral angle between the biphenyl rings is remarkably small at 5.78(4)°, indicating a nearly coplanar conformation influenced by bulky terminal groups and specific intermolecular interactions. iucr.org In contrast, the biphenyl unit in (E)-1-([1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one, a related chalcone, has a dihedral angle of 39.2(1)°. nih.gov
The torsion angles across the ester group are also critical, defining its orientation relative to the aromatic rings. In many observed structures, these adopt an anti-periplanar conformation, as seen in methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate where the relevant torsion angles are 178.0(1)° and 176.86(2)°. iucr.org
| Compound | Biphenyl Dihedral Angle (°) | Ester Torsion Angle (°) | Reference |
|---|---|---|---|
| Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate | 5.78(4) | 178.0(1) | iucr.org |
| 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | 26.09(4) | -175.9(2) [C-O-C-C] | nih.gov |
| (E)-1-([1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one | 39.2(1) | N/A | nih.gov |
| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 4-bromo-2-chlorobenzoate | 24.57(4) | -166.6(2) | researchgate.net |
Prominent interactions include C—H⋯π interactions, where a hydrogen atom on one molecule interacts with the electron-rich π-system of an aromatic ring on a neighboring molecule. iucr.orgnih.gov These interactions are crucial in linking molecules into layers or more complex architectures. nih.gov In substituted derivatives, other specific interactions can play a dominant role. For instance, in halogenated analogs, short halogen⋯oxygen (e.g., Br⋯O) contacts can be a key stabilizing feature, linking molecules into infinite chains. iucr.org The interplay of these varied and often subtle forces dictates the final crystal structure and can influence the molecular conformation, sometimes trapping molecules in a higher-energy state than they would adopt in solution or the gas phase. acs.org
Chromatographic and Separation Techniques
Chromatography is an indispensable tool for the separation, identification, and quantification of this compound and its analogs. Both high-performance and thin-layer techniques are routinely employed for purity assessment, reaction monitoring, and quantitative analysis.
HPLC and its advanced counterpart, UPLC, are powerful techniques for the analysis of [1,1'-biphenyl]-4-carboxylate esters. These methods offer high resolution, sensitivity, and reproducibility for both qualitative and quantitative purposes. capes.gov.br
The most common mode of analysis is reversed-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com For biphenyl compounds, stationary phases like the traditional C18 or specialized biphenyl phases are effective. Biphenyl columns can offer orthogonal selectivity to C18, particularly for aromatic compounds, due to π-π interactions between the analyte and the stationary phase. phenomenex.com The mobile phase typically consists of an aqueous component (water) and an organic modifier (like acetonitrile), often with an acid such as formic or phosphoric acid to ensure good peak shape. sielc.comsielc.com UPLC, which utilizes columns with smaller particle sizes (<3 µm), enables significantly faster analysis times and higher efficiency compared to conventional HPLC, making it suitable for high-throughput applications. sielc.comphenomenex.com
| Parameter | Description | Reference |
|---|---|---|
| Technique | Reversed-Phase HPLC/UPLC | sielc.comsielc.com |
| Stationary Phase | Newcrom R1 (low silanol (B1196071) activity RP), Kinetex Biphenyl (Core-Shell) | sielc.comphenomenex.com |
| Mobile Phase | Acetonitrile (MeCN) and Water, often with a phosphoric acid or formic acid modifier. | sielc.comsielc.com |
| Detection | Ultraviolet (UV) detection (e.g., at 290 nm) is common due to the aromatic nature of the compounds. Mass Spectrometry (MS) can also be used for identification. | capes.gov.brsielc.com |
| Application | Purity assessment, quantitative analysis of parent compound and metabolites, preparative separation for impurity isolation. | capes.gov.brsielc.comsielc.com |
Thin-Layer Chromatography (TLC) is a simple, rapid, and low-cost chromatographic technique widely used for the qualitative analysis of organic compounds. libretexts.org In the context of this compound, its primary applications are to monitor the progress of a chemical reaction and to perform a preliminary screen for the purity of a product or the number of components in a mixture. libretexts.orgrjpbcs.com
The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel (the stationary phase). rjpbcs.com The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. globalresearchonline.net Less polar compounds interact less strongly with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf), which is the ratio of the distance traveled by the sample to the distance traveled by the solvent front. libretexts.org The separated spots are typically visualized under UV light, as the aromatic rings are UV-active. libretexts.org
Theoretical and Computational Chemistry Studies on Phenyl 1,1 Biphenyl 4 Carboxylate Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study organic molecules, providing accurate predictions of various molecular properties.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in Phenyl [1,1'-biphenyl]-4-carboxylate, known as geometry optimization. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. ajchem-a.com The process involves finding the minimum energy conformation on the potential energy surface. For molecules with flexible components like the biphenyl (B1667301) group, this is crucial for understanding their preferred shape.
The optimized molecular structure allows for the analysis of the electronic properties. mdpi.com Key aspects of the electronic structure that can be investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals indicates the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is fundamental to understanding the molecule's reactivity. mdpi.comiucr.org The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's kinetic stability and electronic transport properties. ajchem-a.comiucr.org
Table 1: Representative Optimized Geometrical Parameters from DFT Calculations Note: This table presents typical data obtained from DFT geometry optimization and is for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (in phenyl rings) | ~1.39 - 1.41 Å |
| C-C (inter-ring) | ~1.49 Å | |
| C=O (carbonyl) | ~1.21 Å | |
| C-O (ester) | ~1.36 Å | |
| Bond Angle | C-C-C (in phenyl rings) | ~120° |
| O=C-O (carboxylate) | ~125° |
DFT is a valuable tool for exploring the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and final products. mdpi.com This allows for the detailed elucidation of reaction mechanisms.
Calculations of Gibbs free energy profiles provide quantitative insights into the feasibility and kinetics of a reaction. researchgate.net These profiles plot the change in free energy as the reaction progresses from reactants to products. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants determines the activation energy barrier. chemrxiv.org Lowering this barrier is the key to catalysis. chemrxiv.org Such studies can predict reaction outcomes and help in designing more efficient synthetic routes. mdpi.comresearchgate.net
DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. ajchem-a.com Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. researchgate.net Comparing the calculated spectrum with the experimental one helps in assigning the observed absorption bands to specific functional groups. ajchem-a.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods can also predict NMR chemical shifts (¹H and ¹³C). semanticscholar.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental values, aiding in the structural elucidation of the molecule and its derivatives. semanticscholar.org
Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data Note: The data in this table is hypothetical and serves to illustrate the typical correlation between DFT-predicted and experimentally observed values.
| Spectroscopic Data | Functional Group/Proton | Calculated Value | Experimental Value |
|---|---|---|---|
| IR Frequency (cm⁻¹) | C=O Stretch | 1735 cm⁻¹ | 1730 cm⁻¹ |
| C-O Stretch | 1275 cm⁻¹ | 1270 cm⁻¹ | |
| Aromatic C-H Stretch | 3060 cm⁻¹ | 3055 cm⁻¹ | |
| ¹H NMR Shift (ppm) | Aromatic Protons | 7.3 - 8.2 ppm | 7.4 - 8.3 ppm |
| ¹³C NMR Shift (ppm) | Carbonyl Carbon | 165 ppm | 166 ppm |
Molecular Modeling and Conformational Dynamics
Molecular modeling encompasses a broader set of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, understanding its conformational dynamics is essential.
The two phenyl rings in the biphenyl moiety are not coplanar due to steric hindrance between the ortho-hydrogens on adjacent rings. libretexts.org This results in a twisted conformation. The degree of this twist is defined by the dihedral angle between the planes of the two rings. For unsubstituted biphenyl, this angle is approximately 45°, and the molecule rapidly equilibrates between equivalent chiral conformations. libretexts.org
The rotation around the single bond connecting the two phenyl rings is not free; there is an energy barrier to this rotation. researchgate.net The planar conformation represents a high-energy transition state due to maximum steric repulsion. A perpendicular conformation (90° dihedral angle) is also a key point on the conformational energy profile. plos.org Conformational analysis studies calculate the energy of the molecule as a function of this dihedral angle, revealing the energy minima (most stable conformations) and the rotational barriers between them. plos.org For substituted biphenyls, the size and nature of the substituents can significantly alter these rotational barriers. libretexts.orgresearchgate.net
Table 3: Conformational States of the Biphenyl Moiety
| Dihedral Angle | Conformation | Relative Energy | Key Feature |
|---|---|---|---|
| ~45° | Twisted (Minimum) | Low | Stable ground state due to balance of steric repulsion and π-conjugation. ic.ac.uk |
| 0° / 180° | Planar (Maximum) | High | Transition state with maximum steric hindrance between ortho-hydrogens. plos.org |
The biphenylcarboxylate group exhibits electronic resonance, which involves the delocalization of π-electrons over the ester group and the aromatic system. researchgate.net This delocalization can be represented by drawing various resonance structures. The key resonance contributor involves the movement of a lone pair of electrons from the single-bonded oxygen atom of the ester group into the carbonyl group, creating a negative charge on the carbonyl oxygen and a positive charge on the ester oxygen. This charge can be further delocalized into the attached biphenyl ring system.
This resonance has significant consequences:
It contributes to the planarity of the carboxylate group itself.
It influences the electronic properties of the molecule, creating a charge transfer character that can lead to a significant dipole moment. researchgate.net
It affects the chemical reactivity and intermolecular interactions of the compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
In Silico Studies of Chemical Interactions relevant to Scaffold Design
In silico methodologies are pivotal in contemporary drug discovery and materials science for predicting and analyzing the interactions of novel compounds with biological targets or other molecules. For this compound and its derivatives, computational studies are instrumental in elucidating the nature of their chemical interactions, which is crucial for rational scaffold design. These studies encompass a range of techniques from molecular docking to quantitative structure-activity relationship (QSAR) analysis, providing insights into the binding affinities and interaction patterns that govern the compound's behavior at a molecular level.
Detailed analysis of the chemical interactions of biphenyl derivatives through computational models reveals the importance of specific structural features for their binding capabilities. For instance, molecular docking studies on analogues have identified key interactions that are likely relevant to the this compound scaffold.
A study on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, a structurally related compound, when docked with the SARS-CoV-2 protein, exhibited a strong binding affinity of -7.6 kcal/mol. dovepress.com The interactions stabilizing this complex included a conventional hydrogen bond and two π-donor hydrogen bonds. dovepress.com Such findings are critical for scaffold design as they highlight the potential for the biphenyl core and its substituents to engage in specific, directional interactions with protein active sites.
The primary types of non-covalent interactions observed in in silico studies of biphenyl systems include:
Hydrogen Bonds: The carboxylate group in this compound is a prime candidate for forming hydrogen bonds with amino acid residues such as arginine, lysine, and histidine in a protein's binding pocket.
Hydrophobic Interactions: The biphenyl scaffold itself is inherently hydrophobic and is expected to form significant van der Waals and hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.
π-π Stacking: The aromatic rings of the biphenyl moiety can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the stable orientation of the ligand within the binding site.
Cation-π Interactions: The electron-rich π-systems of the aromatic rings can also interact favorably with cationic residues like lysine and arginine.
To illustrate the outcomes of such computational analyses, the following data tables present hypothetical yet representative findings from molecular docking and interaction analyses of this compound with various protein targets, based on data from analogous compounds.
Table 1: Predicted Binding Affinities of this compound with Various Protein Targets
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.2 | Arg120, Tyr355, Val523 |
| Acetylcholinesterase (AChE) | 4EY7 | -9.5 | Trp86, Tyr337, Phe338 |
| SARS-CoV-2 Main Protease | 6LU7 | -7.8 | His41, Cys145, Glu166 |
| Dopamine D2 Receptor | 6CM4 | -8.9 | Asp114, Ser193, Phe389 |
Table 2: Detailed Analysis of Predicted Intermolecular Interactions for this compound with a Hypothetical Kinase Target
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue | Distance (Å) |
| Hydrogen Bond | Carboxylate Oxygen | Lysine (NZ) | 2.8 |
| Hydrogen Bond | Carboxylate Oxygen | Arginine (NH1) | 3.1 |
| π-π Stacking | Biphenyl Ring A | Phenylalanine | 3.5 |
| π-π Stacking | Biphenyl Ring B | Tyrosine | 4.2 |
| Hydrophobic (Alkyl-π) | Phenyl Ring | Leucine | 3.9 |
| Hydrophobic (van der Waals) | Biphenyl Core | Valine | 4.5 |
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on biphenyl carboxamide analogues have demonstrated the potential to develop predictive models for biological activity. scienceopen.com For a series of these analogues, a statistically significant QSAR model was developed with a predicted R² value of 0.7217, indicating a good predictive ability for analgesic activity. scienceopen.com Such models are invaluable in scaffold design, as they can guide the synthesis of new derivatives with potentially enhanced activities by identifying the physicochemical properties that are most influential.
Applications of Phenyl 1,1 Biphenyl 4 Carboxylate in Advanced Materials Science and Technologies
Liquid Crystalline Materials Development
The rigid, rod-like structure of the biphenyl (B1667301) moiety is a fundamental building block for inducing liquid crystalline phases (mesophases). Phenyl [1,1'-biphenyl]-4-carboxylate and its derivatives are integral to the design of new liquid crystal materials with specific properties.
Design and Synthesis of Mesogenic Derivatives
The synthesis of mesogenic (liquid crystal-forming) derivatives often involves the use of biphenyl compounds. nih.gov The core structure of this compound can be systematically modified to control the type and temperature range of the resulting liquid crystal phases. For instance, the introduction of different terminal groups and central linkages to the biphenyl moiety significantly influences the mesophase behavior. researchgate.netresearchgate.net
The synthesis of new biphenyl azomethine/ester liquid crystal homologous series, such as (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate, demonstrates how modifications to the core structure can lead to materials with high thermal stability and broad nematic temperature ranges. mdpi.com The flexibility of the biphenyl rings enhances the molecular flexibility, which in turn affects the physical and thermal properties of the mesophases formed. nih.gov
Researchers have explored the impact of various substituents on the mesomorphic properties. For example, the addition of alkoxy chains of varying lengths can influence the formation, type, and stability of the mesophases. nih.gov Similarly, the introduction of polar substituents with strong dipole moments can enhance both mesophase stability and melting temperatures. nih.gov The synthesis of such derivatives often involves multi-step reactions, starting from precursors like 4-hydroxybiphenyl and 4-hydroxybenzoic acid. researchgate.net
| Derivative Name | Synthetic Precursors | Key Structural Feature | Observed Mesophase | Reference |
|---|---|---|---|---|
| (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | [1,1'-Biphenyl]-4-carbaldehyde, 4-aminophenol, 4-(alkoxy)benzoic acid | Azomethine/ester linkages with terminal alkoxy chains | Nematic | mdpi.com |
| 4-Biphenylyl 4”-n-alkoxybenzoates | 4-Hydroxybiphenyl, 4-n-alkoxybenzoic acid | Ester linkage with terminal alkoxy chains | Smectic A | scilit.com |
| N-(4'-Substituted-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide, Substituted phenylboronic acids | Amide linkage with various substituents on the second phenyl ring | Not specified for mesophase, synthesized for other applications | mdpi.com |
Ferroelectric Liquid Crystal (FLC) Systems
This compound derivatives are crucial in the development of ferroelectric liquid crystals (FLCs). tandfonline.com FLCs are a special class of smectic liquid crystals that possess spontaneous electric polarization, leading to fast switching times in electro-optic applications. banglajol.inforesearchgate.net The introduction of a chiral center into a molecule with a tilted smectic C (SmC*) phase is a prerequisite for ferroelectricity.
The synthesis of chiral esters from 4-n-alkanoyloxybiphenyl-4'-carboxylic acids has yielded materials exhibiting smectic phases near room temperature, many of which are ferroelectric. rsc.org The molecular structure, including the placement of the biphenyl group relative to other structural units like flexible spacers, can influence the resulting mesomorphic and ferroelectric properties. tandfonline.com For example, structures where the rigid biphenyl group is closer to a flexible oxyethylene spacer tend to form symmetrical smectic A and crystal E phases. tandfonline.com
The polarization power of FLCs can be tuned by doping achiral liquid crystal hosts with chiral atropisomeric biphenyl compounds. researchgate.netfigshare.com This approach allows for the creation of FLC mixtures with tailored spontaneous polarization values.
Influence of Biphenyl Moieties on Mesophase Behavior
The biphenyl moiety is a key structural element that significantly influences the mesophase behavior of liquid crystalline compounds. researchgate.netresearchgate.net Its rigidity and linearity contribute to the formation of ordered liquid crystalline phases. The way the biphenyl unit is connected within the molecule and the nature of its terminal functionalities can have a profound effect on the type of mesophase formed and the transition temperatures. tandfonline.com
For example, a series of 4,4′-disubstituted biphenyls where one substituent is an ester group and the other is a hydroxy-containing group have been shown to exhibit liquid crystalline behavior. tandfonline.com However, introducing a flexible trimethylene unit between the ester group and the biphenyl moiety can disrupt this behavior, which can be restored by specific chemical modifications. tandfonline.com
Furthermore, the substitution on the biphenyl core itself can alter the mesomorphic properties. Lateral substitution with halogen atoms like fluorine or chlorine can reduce transition temperatures and tune the properties of the liquid crystalline molecules. researchgate.net The presence of the biphenyl group generally enhances the thermal stability of the mesophases. nih.gov Computational studies have shown that the biphenyl moiety has a significant impact on the stability of the molecular geometries and their thermal and physical parameters. mdpi.comnih.gov
Polymeric and Functional Materials
Beyond liquid crystals, this compound and its derivatives serve as important building blocks for various functional polymers and materials used in electronic and optoelectronic devices.
Monomeric Units for Polymerization Reactions and Enhanced Material Properties
Biphenyl-containing monomers are utilized in polymerization reactions to create polymers with specific properties. nih.gov For example, acrylated forms of phenylphenol and dihydroxybiphenyl have been synthesized and used as monomers and crosslinkers in free radical polymerization. nih.gov The resulting crosslinked polymers exhibit unique network properties attributed to the intramolecular interactions between the biphenyl side groups. nih.gov
Acyclic diene metathesis (ADMET) polymerization is another method used to polymerize bio-based biphenyl monomers derived from natural sources like vanillin (B372448) and eugenol. rsc.org These polymerizations can yield materials with good thermal stability and high glass transition temperatures (Tg). rsc.org For instance, a polymer derived from a divinyl compound of divanillin showed a molecular weight of 30,000 g mol⁻¹ and a high Tg of around 160 °C. rsc.org
| Monomer | Polymerization Method | Resulting Polymer Properties | Reference |
|---|---|---|---|
| 2-phenylphenolmonoacrylate (2PPMA), 4-phenylphenolmonoacrylate (4PPMA) | Free Radical Polymerization (with 4,4'-dihydroxybiphenyldiacrylate as crosslinker) | Crosslinked polymers with network properties influenced by intramolecular biphenyl interactions. | nih.gov |
| Diallylated biphenyl from eugenol | ADMET Polymerization | Oligomers with good thermal stability. | rsc.org |
| Divinyl biphenyl from vanillin | ADMET Polymerization | Polymer with Mn ~30,000 g/mol, Tg ~160°C, and high thermal stability. | rsc.org |
| Phenyl acrylate (B77674) (PhA) | RAFT Polymerization | Diblock copolymer nano-objects with tunable morphologies (spheres, worms, vesicles). | researchgate.net |
Application in Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The electronic properties of biphenyl compounds make them suitable for applications in organic electronics. alfa-chemistry.comrsc.org In organic light-emitting diodes (OLEDs), biphenyl derivatives can be used as fluorescent layers or as hole-blocking materials. alfa-chemistry.comrsc.org Their lower highest occupied molecular orbital (HOMO) energy level can effectively prevent holes from reaching the electron transport layer, thereby promoting electron-hole recombination in the light-emitting layer and improving device efficiency. alfa-chemistry.com
The rigid and conjugated structure of biphenyls provides excellent stability, a crucial factor for the lifetime of OLED devices. alfa-chemistry.com New luminophores with extended π-conjugated systems based on biphenyl and other aromatic units have been synthesized and show potential for use as emissive or charge transport layers in OLEDs. researchgate.net
In the realm of organic solar cells, biphenyl-based compounds are investigated as potential p-type semiconductors or as components of the active layer. royalsocietypublishing.orgroyalsocietypublishing.orgchemmethod.com The ability to tune the electronic and optical properties of these molecules through chemical modification is key to optimizing their performance in photovoltaic devices. chemmethod.com Theoretical studies using density functional theory (DFT) are often employed to predict the properties of new biphenyl derivatives and to guide the design of promising materials for organic solar cells. chemmethod.com
Development of Fluorescent and Optoelectronic Materials
While direct and extensive research on the fluorescent and optoelectronic properties of this compound is not widely published, the characteristics of closely related biphenyl carboxylate derivatives provide strong indications of its potential in these applications. Biphenyl derivatives are known to be key components in the creation of fluorescent layers for organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals. rsc.org
The rigid and conjugated nature of the biphenyl system in this compound is conducive to the formation of liquid crystalline phases, a property that is crucial for various electro-optical applications. nih.gov The linearity and high thermal stability of molecules derived from biphenyl contribute to their ability to form ordered structures, which are essential for their use in electro-optical devices that respond to weak electric fields. nih.gov
The introduction of donor and acceptor substituents at the ends of a conjugated biphenyl-4-carboxylate system can lead to materials with significant optical non-linearity. nih.gov This arises from efficient intramolecular charge transfer across the highly polarizable π-electron system. nih.gov Although this compound itself is a relatively simple ester, its structure serves as a fundamental platform for such modifications.
Research on analogous compounds, such as methyl 4'-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, has provided insights into the photophysical properties of this class of materials. nih.gov Studies on such derivatives help in understanding how modifications to the basic this compound structure can tune its optical and electronic characteristics for specific applications.
Furthermore, derivatives of biphenyl have been investigated for their utility in various optoelectronic applications, including organic field-effect transistors (OFETs), molecular electronics, sensors, and organic photovoltaics (OPVs). The π-conjugated structure and the presence of electron-donating or accepting groups are key to these functionalities. sigmaaldrich.com
Table 1: Potential Optoelectronic Applications of Biphenyl Carboxylate Derivatives
| Application Area | Relevant Properties of Biphenyl Carboxylate Scaffolds |
| Organic Light-Emitting Diodes (OLEDs) | π-conjugated structure, potential for high quantum efficiency, charge transport capabilities. rsc.orgsigmaaldrich.com |
| Liquid Crystal Displays (LCDs) | Linearity, high symmetry, thermal stability, ability to form nematic phases. nih.govmdpi.com |
| Organic Field-Effect Transistors (OFETs) | π-conjugated system, potential for charge carrier mobility. sigmaaldrich.com |
| Organic Photovoltaics (OPVs) | Donor-acceptor characteristics, light absorption properties. sigmaaldrich.com |
Role as Chemical Building Blocks in Specialized Syntheses
The biphenyl moiety is a fundamental backbone in synthetic organic chemistry, and this compound serves as a valuable chemical building block for the creation of more complex and specialized molecules. arabjchem.org
Intermediate in Complex Organic Synthesis
This compound, and more broadly, functionalized biphenyls, are crucial intermediates in the synthesis of a wide array of organic compounds. arabjchem.org The biphenyl structure is a key component in many pharmacologically active products and functional materials. arabjchem.org The ester functionality in this compound can be readily hydrolyzed to the corresponding carboxylic acid, which then can be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters. This versatility makes it a strategic starting material or intermediate in multi-step synthetic sequences.
The synthesis of various substituted biphenyl-4-carboxylic acids has been a subject of considerable research, highlighting their importance as intermediates. researchgate.net These synthetic routes often involve cross-coupling reactions to construct the biphenyl core, followed by functional group manipulations.
Table 2: Key Reactions for the Synthesis of Biphenyl Intermediates
| Reaction Name | Description |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for creating carbon-carbon bonds to form biphenyls. arabjchem.org |
| Friedel-Crafts Acylation | An electrophilic aromatic substitution reaction used to attach an acyl group to an aromatic ring, a common method for functionalizing biphenyls. |
| Esterification/Amidation | Reactions involving the carboxylic acid group (or its derivatives) to introduce ester or amide functionalities, leading to a diverse range of compounds. |
Scaffolds for Chemical Probes and Ligand Development
The rigid biphenyl framework present in this compound is an attractive scaffold for the design of chemical probes and ligands for biological targets. The phenyl ring is a prevalent structural motif in marketed drugs, often serving as a scaffold to correctly position pharmacophoric elements for interaction with a biological target. acs.orgnih.gov
The biphenyl unit allows for the spatial projection of substituents in a well-defined manner, which is a critical aspect of rational drug design. By modifying the phenyl and biphenyl rings of this compound with various functional groups, chemists can create libraries of compounds to screen for biological activity. The ester linkage also provides a point for further chemical elaboration.
The use of the phenyl group as a scaffold or pharmacophore is a well-established strategy in drug discovery. acs.orgnih.govresearchgate.netblumberginstitute.org Bioisosteric replacements for the phenyl ring are also an active area of research to optimize the physicochemical properties of drug candidates. acs.orgnih.gov The fundamental structure of this compound provides a classic example of a biphenyl-based scaffold that can be exploited in such medicinal chemistry efforts.
Future Research Directions and Unexplored Avenues
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic methods for Phenyl [1,1'-biphenyl]-4-carboxylate and its derivatives is a critical research frontier. Traditional synthetic routes often rely on harsh reagents and organic solvents. Modern approaches prioritize sustainability by using water as a solvent, employing reusable catalysts, and designing energy-efficient processes.
A significant advancement is the use of palladium-catalyzed cross-coupling reactions in aqueous media. The Suzuki-Miyaura cross-coupling, for instance, has been adapted for green synthesis. Research has demonstrated that using a water-soluble fullerene-supported palladium chloride (C₆₀-TEGs/PdCl₂) nanocatalyst allows for the synthesis of biphenyl (B1667301) carboxylic acids from bromobenzoic acids and aryl boronic acids in high yields (over 90%) at room temperature. researchgate.net This method not only minimizes the use of volatile organic compounds but also allows the catalyst to be recycled multiple times without a significant loss in activity. researchgate.net
Further innovations include the use of micellar catalysis, where surfactants form nanomicelles in water, creating a suitable environment for organic reactions. proquest.com This technique obviates the need for bulk organic solvents and can be applied to various reaction types, including the palladium-catalyzed reactions essential for forming the biphenyl core. proquest.com Biocatalysis, using enzymes or whole-cell biocatalysts, represents another green avenue for the esterification step, potentially offering high selectivity and mild reaction conditions. mdpi.com
Table 1: Comparison of Catalytic Systems for Green Synthesis of Biphenyl Carboxylic Acids
| Catalytic System | Reaction | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Water-soluble fullerene-supported PdCl₂ nanocatalyst | Suzuki-Miyaura cross-coupling | Water | High yields at room temperature, catalyst recyclability, reduced organic waste. | researchgate.net |
| Biodegradable Surfactants (e.g., from Vitamin E) | Micellar Catalysis (e.g., Pd-catalyzed cross-couplings) | Water | Avoids bulk organic solvents, high yields, applicable to multiple reaction types. | proquest.com |
Advanced Functionalization Strategies for Tailored Properties
The properties of this compound can be precisely controlled through advanced functionalization of the biphenyl core. Introducing specific chemical groups onto the phenyl rings allows for the tailoring of electronic, optical, and biological properties. researchgate.net
A wide array of synthetic reactions can be employed for this purpose, including electrophilic substitutions like Friedel–Crafts acylation and halogenation, as well as various transition-metal-catalyzed cross-coupling reactions like Suzuki, Negishi, and Stille couplings. rsc.org For example, the introduction of amino or sulfamate (B1201201) groups can impart specific biological activities, turning the basic scaffold into a targeted inhibitor for enzymes like sulfatases. nih.gov Similarly, functionalizing 4,4'-biphenyldicarboxylic acid can lead to the creation of new luminophores with extended π-conjugated systems, suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net Research has shown that even subtle changes, such as the removal of a trimethylsilyl (B98337) (TMS) protecting group, can significantly influence the molecule's optical properties by altering molecular arrangement and electronic states. researchgate.net
Table 2: Examples of Functionalization and Resulting Properties
| Functional Group/Modification | Synthetic Method | Resulting Property/Application | Reference |
|---|---|---|---|
| Sulfamate and Carboxylate Groups | Suzuki-Miyaura cross-coupling, Sulfamoylation | Targeted enzyme inhibition (Sulfatase inhibitors). | nih.gov |
| Extended π-conjugated chains | Wittig and Knoevenagel reactions on biphenyl dialdehydes | Luminescent materials for OLEDs. | researchgate.net |
| Bromine atom | Suzuki-Miyaura cross-coupling | Increased biological activity in NMDA receptor modulators. | nih.gov |
Integration with Emerging Nanoscience and Nanotechnology
The rigid, linear structure of [1,1'-biphenyl]-4-carboxylate derivatives makes them excellent building blocks for materials in nanoscience and nanotechnology. Their ability to self-assemble and form ordered structures is particularly valuable.
One key area of integration is the development of Metal-Organic Frameworks (MOFs). Biphenyl-4-carboxylate derivatives functionalized with coordinating groups, such as pyridine, can act as organic linkers that connect metal ions to form highly porous, crystalline structures. ossila.com For instance, 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid is used to construct MOFs that exhibit dynamic switching between porous and non-porous phases, a property highly desirable for targeted gas storage and separation, such as for methane. ossila.com
Furthermore, the biphenyl unit is integral to the construction of three-dimensional π-conjugated systems, which are of interest for molecular electronics. acs.org The synthesis of molecules with stacked π-planes using biphenyl linkers demonstrates a strategy for creating advanced "nanocarbon" materials. acs.org The use of fullerene-supported nanocatalysts in the synthesis of the biphenyl core itself represents a direct link between nanotechnology and the production of these compounds. researchgate.net
Computational-Aided Design of Novel [1,1'-biphenyl]-4-carboxylate Based Systems
Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules based on the [1,1'-biphenyl]-4-carboxylate scaffold. These methods allow researchers to predict molecular properties, bioactivity, and potential toxicity before undertaking costly and time-consuming laboratory synthesis. researchgate.net
Techniques such as molecular docking, Density Functional Theory (DFT), and molecular dynamics simulations are used to design molecules with high affinity and selectivity for specific biological targets. nih.govscivisionpub.com For example, in the development of new pharmaceuticals, computational studies have guided the structural modifications of biphenyl derivatives to optimize their activity as NMDA receptor modulators, leading to a 100-fold improvement in potency. nih.gov These studies can predict binding modes and calculate binding free energies, providing crucial insights for rational drug design. nih.gov Similarly, in silico tools are used to screen virtual libraries of biphenyl compounds for drug-likeness and to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, helping to identify the most promising candidates for further development. researchgate.netresearchgate.net
Table 3: Computational Tools in the Design of Biphenyl-Based Systems
| Computational Method | Application | Predicted/Optimized Property | Reference |
|---|---|---|---|
| Molecular Docking & Molecular Dynamics | Drug Design (e.g., NMDA receptor modulators, enzyme inhibitors) | Binding affinity, binding mode, biological activity. | nih.govscivisionpub.com |
| Density Functional Theory (DFT) | Analysis of molecular structure and reactivity | Ground state geometry, intermolecular interactions, electronic properties. | scivisionpub.com |
| In Silico Screening (e.g., Molinspiration, PreADMET) | Early-stage drug discovery | Molecular properties, bioactivity scores, ADMET profiles. | researchgate.netresearchgate.net |
Q & A
Q. What are the standard synthetic routes for phenyl [1,1'-biphenyl]-4-carboxylate?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl core. For example, aryl halides can react with boronic acid derivatives under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃, in a solvent like THF/H₂O) to yield biphenyl intermediates. Subsequent esterification of the carboxylic acid group (e.g., using benzyl bromide or phenol derivatives under basic conditions) generates the final ester .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic methods:
- ¹H/¹³C NMR : Aromatic protons appear in the δ 7.2–8.2 ppm range, with ester carbonyl carbons near δ 165–170 ppm .
- IR spectroscopy : Ester C=O stretches are observed at ~1720 cm⁻¹, and biphenyl C=C stretches near 1600 cm⁻¹ .
- Elemental analysis : Matches calculated C, H, and N percentages (e.g., C₆H₅-O-C(O)-biphenyl derivatives show ~72–76% carbon content) .
Q. What safety protocols are critical when handling this compound in the lab?
Due to incomplete toxicological data, handle under fume hoods with PPE (gloves, lab coats). Avoid inhalation/contact and store in inert atmospheres. Dispose via hazardous waste protocols. Toxicity risks are inferred from structurally similar biphenyl esters, which may cause respiratory or skin irritation .
Q. Which analytical methods assess the purity of biphenyl carboxylate derivatives?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) evaluates purity.
- TLC : Silica plates (eluent: hexane/ethyl acetate mixtures) monitor reaction progress.
- Melting point analysis : Sharp melting ranges (e.g., 120–125°C) indicate high crystallinity .
Advanced Research Questions
Q. How can regioselectivity in C–H activation be tuned for functionalizing biphenyl carboxylates?
Ortho-arylation of anisole derivatives via π-complexation with transition metals (e.g., Pd or Ru) directs substituents to specific positions. Electron-donating groups (e.g., methoxy) enhance metal coordination at ortho sites, enabling selective coupling with aryl halides . For example, methyl 2'-methoxybiphenyl carboxylates show >90% ortho selectivity under optimized Pd(OAc)₂/ligand conditions .
Q. What strategies improve yields in palladium-catalyzed cross-coupling reactions for biphenyl esters?
Key factors include:
- Catalyst selection : PdCl₂(dppf) enhances stability in polar solvents (DMF, DMSO) .
- Temperature control : Reactions at 80–100°C reduce side-product formation.
- Base optimization : K₃PO₄ or Cs₂CO₃ improves boronic acid coupling efficiency . Yields exceeding 75% are achievable for methyl 4'-chloro-biphenyl carboxylates under these conditions .
Q. How do alkyl chain lengths in biphenyl carboxylate derivatives influence mesogenic properties?
In liquid crystal research, longer alkyl chains (e.g., hexadecanoyloxy) enhance thermal stability and induce smectic phases. For example, 4'-(hexadecanoyloxy)-biphenyl carboxylates exhibit clearing temperatures >200°C, while shorter chains (e.g., hexanoyloxy) favor nematic phases with lower transition temperatures (~150°C) .
Q. What electronic effects do substituents (e.g., nitro, trifluoromethyl) have on biphenyl carboxylate reactivity?
Electron-withdrawing groups (NO₂, CF₃) deactivate the biphenyl ring, reducing electrophilic substitution rates. For instance, 4'-nitro-biphenyl carboxylates require harsher conditions for further functionalization (e.g., HNO₃/H₂SO₄ nitration at 50°C) compared to electron-rich analogs .
Methodological Considerations
- Contradiction note : While biphenyl esters are generally stable, conflicting data exist on their ecological impact. Some studies report low soil mobility (log P ~3.5), while others highlight undefined bioaccumulation potential. Researchers must conduct site-specific environmental assessments .
- Data gaps : Limited toxicity profiles (e.g., LC₅₀, EC₅₀) necessitate precautionary handling. Collaborate with toxicology labs to fill these gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
